molecular formula C14H12FNO2 B2560813 2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol CAS No. 1232825-06-7

2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol

Cat. No.: B2560813
CAS No.: 1232825-06-7
M. Wt: 245.253
InChI Key: QVZKLZYRIFUXDJ-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol typically involves the reaction of 3-fluoro-4-methoxyaniline with salicylaldehyde in the presence of a suitable solvent like methanol . The reaction is carried out at room temperature, and the product is obtained by filtration and washing with methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to form ethers or esters.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The phenolic hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
  • 2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol
  • 2-{(E)-[(3-fluoro-4-hydroxyphenyl)imino]methyl}phenol

Uniqueness

2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research .

Properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-14-7-6-11(8-12(14)15)16-9-10-4-2-3-5-13(10)17/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZKLZYRIFUXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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